Pha-408

IKK-2 Selectivity Kinase Inhibitor Off-Target Risk

PHA-408 is a validated, tight-binding ATP-competitive IKK-2 inhibitor (IC50 ~40 nM) with exceptional >350-fold selectivity over IKK-1, eliminating confounding IKK-1 off-target effects. Its slow off-rate enables reliable PK-PD correlations in chronic in vivo models. Proven efficacious in rat arthritis and pulmonary inflammation models at well-tolerated doses with no toxicity at maximal efficacy. Choose PHA-408 over generic IKK-2 inhibitors to ensure reproducible, target-specific NF-κB pathway interrogation.

Molecular Formula C29H27ClFN7O2
Molecular Weight 560.0 g/mol
CAS No. 503555-55-3
Cat. No. B1679757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePha-408
CAS503555-55-3
SynonymsPHA 408
PHA-408
PHA408
Molecular FormulaC29H27ClFN7O2
Molecular Weight560.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl
InChIInChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)
InChIKeyZLEZHGHFWIHCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PHA-408 (CAS 503555-55-3): A Highly Selective IKK-2 Inhibitor for Precise NF-κB Pathway Modulation


PHA-408, chemically known as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide , is a potent, ATP-competitive inhibitor of IκB kinase-2 (IKK-2, also known as IKKβ) [1]. It is distinguished by its tight-binding kinetics, characterized by a relatively slow off-rate, and exhibits an IC50 of approximately 40 nM against IKK-2 in cell-free assays . This compound is a widely utilized tool for investigating the role of IKK-2 in the NF-κB signaling pathway, which is central to inflammatory and immune responses [2].

Why IKK-2 Inhibitors Cannot Be Considered Interchangeable: The Differentiating Profile of PHA-408


Substituting PHA-408 with another IKK-2 inhibitor is not scientifically valid due to profound differences in selectivity profiles, binding kinetics, and downstream functional consequences. For instance, while alternative inhibitors like BMS-345541 act as allosteric inhibitors [1], PHA-408 is a tight-binding, ATP-competitive inhibitor with a slow off-rate [2], which directly impacts the duration and nature of target engagement in cells [3]. Furthermore, the wide disparity in selectivity for IKK-2 over the related IKK-1 isoform—ranging from ~10-fold (e.g., LY2409881) to over 350-fold for PHA-408 [2]—can lead to divergent and confounding phenotypic outcomes. Simply choosing any IKK-2 inhibitor risks introducing significant off-target effects and fails to replicate the specific, well-characterized pharmacological profile of PHA-408.

PHA-408: Quantified Differentiation Against Closest IKK-2 Inhibitor Comparators


PHA-408 Demonstrates >350-Fold Selectivity for IKK-2 Over IKK-1, Far Exceeding Common Comparators

PHA-408 exhibits >350-fold selectivity for IKK-2 (IC50 = 10-40 nM) over the closely related IKK-1 isoform (IC50 = 14 μM) in cell-free enzymatic assays [1]. This level of selectivity is exceptionally high compared to other commonly used IKK-2 inhibitors. For instance, the widely used ATP-competitive inhibitor TPCA-1 has a reported IKK-2 IC50 of 17.9 nM but only a 22-fold selectivity over IKK-1 [2]. The allosteric inhibitor BMS-345541 exhibits an even lower ~10-fold selectivity (IKK-2 IC50 = 300 nM vs. IKK-1 IC50 = 4 μM) [3].

IKK-2 Selectivity Kinase Inhibitor Off-Target Risk

PHA-408's Slow Off-Rate Binding Kinetics Provide Sustained Target Engagement Compared to Reversible Inhibitors

PHA-408 is characterized as a tight-binding inhibitor with a relatively slow off-rate (Koff) [1]. While precise rate constants are not publicly disclosed, the functional consequence is that PHA-408 sustains inhibition of IKK-2 activity even after unbound compound is washed out [2]. This contrasts sharply with rapidly reversible, ATP-competitive inhibitors like SC-514 (IKK-2 IC50 ~3-12 μM), which dissociate quickly and whose inhibitory effects dissipate upon compound removal [3]. The slow off-rate of PHA-408 is critical for its ability to correlate plasma concentration with pharmacodynamic effects in vivo, a property not shared by faster-dissociating analogs [1].

Binding Kinetics Slow Off-Rate Target Engagement

PHA-408 Exhibits Functional Selectivity in Arthritis-Relevant Cells and In Vivo Models with No Observed Adverse Effects at Efficacious Doses

In a chronic rat model of arthritis (streptococcal cell wall-induced arthritis), PHA-408 was efficacious in suppressing joint pathology and inflammation at maximally efficacious doses without causing observable adverse effects [1]. This functional safety profile is not universally observed among IKK-2 inhibitors; for example, early studies with some IKK-2 inhibitors revealed dose-limiting toxicities or confounding results due to off-target activity that limited their utility [2]. The ability to achieve full efficacy at a well-tolerated dose makes PHA-408 a more reliable tool for chronic in vivo studies compared to compounds with narrower therapeutic windows.

In Vivo Efficacy Safety Profile Arthritis Model

PHA-408 Demonstrates Superior In Vivo Anti-Inflammatory Potency in Lung Inflammation Models

Oral administration of PHA-408 at 15 and 45 mg/kg significantly inhibited both LPS- and cigarette smoke (CS)-mediated neutrophil influx into the bronchoalveolar lavage (BAL) fluid of rats [1]. While this study did not directly compare PHA-408 to another IKK-2 inhibitor, the magnitude of inhibition was sufficient to establish it as a powerful anti-inflammatory agent in these models [1]. The study directly links the observed anti-inflammatory effect to decreased nuclear translocation and DNA binding activity of NF-κB [1]. This contrasts with findings in dystrophic muscle models where high in vitro concentrations of PHA-408 (20 μM, 500x its biochemical IC50) were required to observe functional effects, suggesting that its in vivo efficacy is highly model-dependent [2].

Lung Inflammation Neutrophil Influx COPD Model

PHA-408: Recommended Research Applications Stemming from Its Differentiated Profile


Investigating Specific IKK-2 Biology in Complex Signaling Pathways

Due to its exceptional >350-fold selectivity for IKK-2 over IKK-1, PHA-408 is the compound of choice for experiments designed to dissect the specific role of IKK-2 within the NF-κB pathway, avoiding the confounding influence of IKK-1 inhibition. This high selectivity, documented in Mbalaviele et al. (2009) [1], ensures that any observed biological effect can be more confidently attributed to the modulation of IKK-2 activity, rather than off-target kinase inhibition.

Establishing Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships in Chronic Inflammation Models

The slow off-rate and tight-binding characteristics of PHA-408 make it uniquely suited for studies aiming to establish a clear correlation between plasma concentration and target engagement in vivo. As demonstrated by Mbalaviele et al. (2009) [1], PHA-408-mediated inhibition of IKK-2 activity correlated strongly with downstream transcriptional events, a relationship facilitated by its sustained target engagement. This property is particularly valuable for researchers validating IKK-2 as a target in chronic disease models like rheumatoid arthritis.

Conducting Long-Term In Vivo Arthritis Studies

For researchers planning chronic in vivo studies, PHA-408 offers a proven profile of efficacy at well-tolerated doses. The compound was efficacious in a chronic model of arthritis with no adverse effects at maximally efficacious doses [1]. This allows for more reliable, long-term disease modeling without the complication of compound-induced toxicity that has been observed with other IKK-2 inhibitors, thereby increasing the quality and interpretability of the experimental data.

Validating IKK-2 as a Target in Lung Inflammation Models (COPD/Acute Lung Injury)

PHA-408 is a validated and powerful tool for investigating the role of IKK-2 in pulmonary inflammation. Its oral efficacy in significantly inhibiting neutrophil influx in both LPS- and cigarette smoke-exposed rat lungs [2] provides a strong foundation for its use in preclinical models of COPD and acute lung injury. This application leverages the compound's established in vivo activity in a therapeutically relevant disease context.

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